2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene
Overview
Description
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene is an aromatic compound with significant interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a suitable precursor, such as 1,3,4-trifluorobenzene, undergoes substitution with chloro(difluoro)methoxy reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale S_NAr reactions using optimized catalysts and solvents to enhance yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The presence of halogen and fluorine atoms makes the compound susceptible to oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution may yield various substituted benzene derivatives, while oxidation and reduction reactions can lead to the formation of corresponding alcohols, ketones, or other functionalized compounds.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-[Chloro(difluoro)methoxy]-benzene
- 1,3,4-Trifluoro-2-methoxy-benzene
- 2-[Chloro(difluoro)methoxy]-4-nitro-benzene
Uniqueness
2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene stands out due to its unique combination of chloro, difluoromethoxy, and trifluoro groups on the benzene ring. This specific arrangement imparts distinct chemical and physical properties, such as enhanced reactivity and stability, making it a valuable compound in various applications .
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-1,3,4-trifluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF5O/c8-7(12,13)14-6-4(10)2-1-3(9)5(6)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZRLBSMPNMUNMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)OC(F)(F)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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